3-Nitrophenylalanine hydrochloride
CAS No.: 131980-25-1
Cat. No.: VC8067377
Molecular Formula: C9H11ClN2O4
Molecular Weight: 246.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131980-25-1 |
|---|---|
| Molecular Formula | C9H11ClN2O4 |
| Molecular Weight | 246.65 g/mol |
| IUPAC Name | 2-amino-3-(3-nitrophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H |
| Standard InChI Key | CEBCXIZYRLCPAE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
3-Nitrophenylalanine hydrochloride is the hydrochloride salt of 3-nitrophenylalanine, a non-proteinogenic amino acid. Its IUPAC name is 2-amino-3-(3-nitrophenyl)propanoic acid hydrochloride, reflecting the nitro substitution at the third carbon of the phenyl ring (Figure 1) . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.65 g/mol |
| SMILES | |
| InChI Key | CEBCXIZYRLCPAE-UHFFFAOYSA-N |
| CAS Registry | 131980-25-1 |
The compound’s crystal structure remains undetermined, but its 3D conformer models suggest a planar nitro group and a zwitterionic amino acid backbone stabilized by the hydrochloride counterion .
Synthesis and Production
Industrial Synthesis Methods
A patented method (CN101417959A) describes the synthesis of nitro-substituted phenylalanine derivatives using a coil reactor system . The process involves:
-
Mixing L-phenylalanine with concentrated sulfuric and nitric acids under controlled conditions (25–100°C, 3–10 min residence time).
-
Quenching the reaction with ice water, followed by pH adjustment to 7–8 to precipitate the product .
This method emphasizes short reaction times and continuous production capabilities, achieving yields exceeding 80% . The nitro group’s meta orientation is favored under these acidic conditions due to electronic and steric effects.
Laboratory-Scale Preparation
Small-scale synthesis typically involves nitration of phenylalanine using mixed acids (), followed by hydrochloride salt formation via treatment with HCl gas. Purification is achieved through recrystallization from acetone or methanol, yielding off-white crystalline powders .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Melting Point | >185°C (decomposition) |
| Density | 1.408 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in water, DMSO |
| pKa | 2.12 ± 0.10 (predicted) |
The compound’s low water solubility necessitates polar aprotic solvents (e.g., DMSO) for biochemical applications . Its instability under prolonged light exposure mandates storage in dark, inert environments .
Applications in Research and Industry
Peptide Engineering
3-Nitrophenylalanine hydrochloride is incorporated into peptides to study electron transfer mechanisms and photoactive properties. The nitro group’s electron-withdrawing nature alters peptide conformation and reactivity, enabling applications in photodynamic therapy and redox-active biomaterials .
Enzymology Studies
As a phenylalanine analog, it inhibits enzymes like phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of phenylalanine to cinnamic acid. Competitive inhibition studies using this compound have elucidated PAL’s substrate specificity and catalytic residues.
Organic Synthesis
The nitro group serves as a precursor for reduced amino groups (e.g., NH₂ via catalytic hydrogenation), facilitating the synthesis of meta-substituted phenylalanine derivatives used in pharmaceuticals and agrochemicals .
| Parameter | Specification |
|---|---|
| Hazard Code | Xi (Irritant) |
| Handling Precautions | Use gloves, eye protection; avoid inhalation |
The compound’s irritant properties necessitate ventilated environments and personal protective equipment during handling . Spills should be neutralized with dilute sodium bicarbonate and rinsed extensively with water.
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